4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1847398-65-5
VCID: VC5154282
InChI: InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1
SMILES: C1COCCN1C(=O)C2CC(CN2)F.Cl
Molecular Formula: C9H16ClFN2O2
Molecular Weight: 238.69

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride

CAS No.: 1847398-65-5

Cat. No.: VC5154282

Molecular Formula: C9H16ClFN2O2

Molecular Weight: 238.69

* For research use only. Not for human or veterinary use.

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride - 1847398-65-5

Specification

CAS No. 1847398-65-5
Molecular Formula C9H16ClFN2O2
Molecular Weight 238.69
IUPAC Name [(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone;hydrochloride
Standard InChI InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1
Standard InChI Key VMZKZPYNDJCBGV-WLYNEOFISA-N
SMILES C1COCCN1C(=O)C2CC(CN2)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a stereochemically defined (2S,4R)-4-fluoropyrrolidine ring conjugated to a morpholine group via a carbonyl bridge. The fluorine atom at the 4-position of the pyrrolidine ring introduces electronegativity and steric effects that influence both reactivity and biological activity . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₆ClFN₂O₂
Molecular Weight238.69 g/mol
CAS Number1847398-65-5
SolubilitySoluble in DMSO, methanol, water

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride typically begins with (2S,4R)-4-hydroxyproline, a chiral starting material derived from natural amino acids. A double fluorination strategy using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) replaces the hydroxyl group with fluorine while preserving stereochemical integrity . Subsequent coupling with morpholine via peptide bond formation (e.g., using HATU or EDCl coupling reagents) yields the target compound, which is isolated as a hydrochloride salt through crystallization .

Stereochemical Control

The (2S,4R) configuration is critical for maintaining the compound’s bioactivity. Fluorination with Fluolead ensures retention of stereochemistry, as demonstrated by X-ray crystallography of intermediates like N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride . This step avoids racemization, a common challenge in fluorinated pyrrolidine syntheses .

Key Reaction Steps:

  • Fluorination:
    (2S,4R)-4-Hydroxyproline+Fluolead(2S,4R)-4-Fluoropyrrolidine-2-carbonyl fluoride\text{(2S,4R)-4-Hydroxyproline} + \text{Fluolead} \rightarrow \text{(2S,4R)-4-Fluoropyrrolidine-2-carbonyl fluoride}

  • Morpholine Coupling:
    (2S,4R)-4-Fluoropyrrolidine-2-carbonyl fluoride+Morpholine4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine\text{(2S,4R)-4-Fluoropyrrolidine-2-carbonyl fluoride} + \text{Morpholine} \rightarrow \text{4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine}

  • Salt Formation:
    4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine+HClHydrochloride salt\text{4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Applications in Medicinal Chemistry

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, a class of antidiabetic agents. The fluorine atom enhances binding to the enzyme’s active site by forming hydrogen bonds with serine residues, while the morpholine group improves solubility and pharmacokinetics . Preclinical studies highlight the compound’s role as a precursor to orally bioavailable inhibitors with IC₅₀ values in the nanomolar range .

Bioisosteric Replacements

The morpholine moiety acts as a bioisostere for piperazine and other heterocycles, reducing toxicity and improving metabolic stability. For example, derivatives of this compound have shown reduced hepatic clearance compared to non-fluorinated analogs in rodent models .

PrecautionRecommendation
Personal ProtectionGloves, lab coat, eye protection
VentilationUse in fume hood
StorageCool, dry place away from light

Future Directions

Ongoing research explores the compound’s utility in synthesizing fluorinated analogs of kinase inhibitors and GPCR modulators. Advances in continuous-flow fluorination may further optimize its synthesis, reducing costs and environmental impact .

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